molecular formula C11H12F3NO3 B8768516 Benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Cat. No.: B8768516
M. Wt: 263.21 g/mol
InChI Key: RFPXWZBTKKEOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C11H12F3NO3 and its molecular weight is 263.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

benzyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)9(16)6-15-10(17)18-7-8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)

InChI Key

RFPXWZBTKKEOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-1,1,1-trifluoropropan-2-one (150 g, 789 mmol) in methanol (600 mL) was added sodium borohydride (21 g, 550 mmol) in several batches at 0-5° C. over a period of 3 hours. After 2 hours post-addition, the reaction mixture was quenched with acetic acid (30 g). To this mixture was added dropwise sodium azide (5.22 M solution in water, 150 mL, 785 mmol). The reaction mixture was heated to 70° C. After 16 hours, the reaction mixture was cooled to ambient temperature, and triphenylphosphine (250 g, 954 mmol) was added. The reaction mixture was concentrated under reduced pressure, diluted with water (700 mL), and filtered. The filtrate was extracted with DCM (2×500 mL). To the combined organic layers were added potassium carbonate (2.0 g, 14 mmol) and N-(benzyloxycarbonyloxy)succinimide (1.76 M in acetone, 450 mL, 794 mmol). After 16 hours, the reaction mixture was diluted with dichloromethane (2400 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude residue. The residue was purified via chromatography on silica gel (10-20% ethyl acetate/petroleum ether, linear gradient) to afford benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
2400 mL
Type
solvent
Reaction Step Five

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